7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
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Overview
Description
7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound with a unique structure that includes a bromine atom and a methyl group attached to a pyrido[2,3-b][1,4]oxazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .
Scientific Research Applications
7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: It is also studied for its potential use in the development of new materials with specific electronic or photonic properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential biological activities.
Mechanism of Action
The mechanism of action of 7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound may interact with enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H7BrN2O2 |
---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C8H7BrN2O2/c1-4-5(9)2-10-8-7(4)11-6(12)3-13-8/h2H,3H2,1H3,(H,11,12) |
InChI Key |
BCKOEEPFDDVUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1Br)OCC(=O)N2 |
Origin of Product |
United States |
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